molecular formula C16H19N3O4S B4615505 N-ethyl-2-methoxy-5-{[(2-pyridinylmethyl)amino]sulfonyl}benzamide

N-ethyl-2-methoxy-5-{[(2-pyridinylmethyl)amino]sulfonyl}benzamide

Cat. No.: B4615505
M. Wt: 349.4 g/mol
InChI Key: NPXSIRMZNXGSCV-UHFFFAOYSA-N
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Description

N-ethyl-2-methoxy-5-{[(2-pyridinylmethyl)amino]sulfonyl}benzamide is a useful research compound. Its molecular formula is C16H19N3O4S and its molecular weight is 349.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 349.10962727 g/mol and the complexity rating of the compound is 506. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Radioligand Development for Sulpiride-Related Compounds

A study by Cardoso and Pradelles (1982) details the preparation of a radioligand derived from sulpiride analogs, focusing on its application in radioimmunoassay. This work underscores the importance of the compound in developing diagnostic tools and understanding the biological activity of sulpiride-related compounds (Cardoso & Pradelles, 1982).

Metabolism and Transformation Studies

Research conducted by Arita et al. (1970) investigated the transformation and excretion of metoclopramide, a compound structurally related to N-ethyl-2-methoxy-5-{[(2-pyridinylmethyl)amino]sulfonyl}benzamide, in rabbits. This study provides insights into the metabolic pathways and transformation products, highlighting the compound's behavior in biological systems (Arita et al., 1970).

Quantitative Analysis in Body Fluids

Alfredsson, Sedvall, and Wiesel (1979) developed a high-performance liquid chromatographic method for analyzing sulpiride in body fluids. This research demonstrates the compound's applicability in pharmacokinetic studies and drug monitoring, providing a foundation for further studies on related benzamides (Alfredsson et al., 1979).

Novel Applications in Ion-Selective Electrodes

Saleh and Gaber (2001) utilized a sulpiride drug as an electroactive material for creating a PVC-based Zn2+-selective electrode. This innovative application demonstrates the potential of such compounds in developing new materials for chemical sensors and analytical devices (Saleh & Gaber, 2001).

Neuroleptic Activity Studies

Iwanami et al. (1981) synthesized and evaluated a series of benzamides, including structures related to this compound, for their neuroleptic activity. Their work contributes to understanding the structure-activity relationships in the development of antipsychotic drugs (Iwanami et al., 1981).

Properties

IUPAC Name

N-ethyl-2-methoxy-5-(pyridin-2-ylmethylsulfamoyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O4S/c1-3-17-16(20)14-10-13(7-8-15(14)23-2)24(21,22)19-11-12-6-4-5-9-18-12/h4-10,19H,3,11H2,1-2H3,(H,17,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPXSIRMZNXGSCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)C1=C(C=CC(=C1)S(=O)(=O)NCC2=CC=CC=N2)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.